molecular formula C17H19NO4S B2401053 3-[Butyl(phenyl)sulfamoyl]benzoic acid CAS No. 325721-05-9

3-[Butyl(phenyl)sulfamoyl]benzoic acid

Cat. No.: B2401053
CAS No.: 325721-05-9
M. Wt: 333.4
InChI Key: HHHJPNINPDQBJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[Butyl(phenyl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C17H19NO4S and a molecular weight of 333.41 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in the literature . These compounds have shown outstanding anti-urease and anti-bacterial action, as evident from in vitro and in silico studies .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H19NO4S/c1-2-3-12-18 (15-9-5-4-6-10-15)23 (21,22)16-11-7-8-14 (13-16)17 (19)20/h4-11,13H,2-3,12H2,1H3, (H,19,20) .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Chemical Synthesis and Derivative Studies

  • Chemical Derivatives for Treatment Purposes : Derivatives of sulfamoyl benzoic acids, like 3-[Butyl(phenyl)sulfamoyl]benzoic acid, have been synthesized and studied for their potential in treating conditions such as gout and gouty arthritis. These derivatives are prepared by treating halosulfonylbenzoic acid with primary or secondary amines (Sarbanes, 2002).

  • Synthesis and Activity in Diuretics : Various substituted sulfamoylbenzoic acids, similar to this compound, have been synthesized and screened for diuretic properties. These compounds, including 4-benzoyl-5-sulfamoylbenzoic acids, have shown significant diuretic activity in animal models (Nielsen et al., 1975).

Metabolic Studies

  • Metabolism of Antidepressants : In a study on the novel antidepressant Lu AA21004, metabolites including a benzoic acid derivative related to this compound were identified. The study highlights the role of various cytochrome P450 enzymes in the oxidative metabolism of this compound (Hvenegaard et al., 2012).

Antimicrobial and Antioxidant Research

  • Antimicrobial Activities of Derivatives : A study synthesized new compounds containing benzoic acid derivatives, including sulfamoyl analogues, and evaluated their antimicrobial activities. These compounds showed effectiveness against various bacterial and fungal strains (El-Meguid, 2014).

  • Antioxidant Properties in Food Chemistry : In food chemistry, derivatives of benzoic acid, such as sulfamoyl benzoic acids, have been investigated for their potential antioxidant activities. These studies are essential in understanding the preservation and palatability of food (Parke & Lewis, 1992).

Carbonic Anhydrase Inhibition

  • Role in Treating Glaucoma : Compounds similar to this compound have been tested as inhibitors of carbonic anhydrase isozymes. These studies are significant for developing topical anti-glaucoma agents (Mincione et al., 2001).

Safety and Hazards

The safety information for 3-[Butyl(phenyl)sulfamoyl]benzoic acid indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The synthesized compounds, including 3-[Butyl(phenyl)sulfamoyl]benzoic acid, have shown promising anti-urease and anti-bacterial action . Therefore, these compounds might be explored further as potential leads for the development of potent inhibitors in the future .

Properties

IUPAC Name

3-[butyl(phenyl)sulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-2-3-12-18(15-9-5-4-6-10-15)23(21,22)16-11-7-8-14(13-16)17(19)20/h4-11,13H,2-3,12H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHJPNINPDQBJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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